Cas no 2034615-75-1 (N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide structure](https://ja.kuujia.com/scimg/cas/2034615-75-1x500.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide 化学的及び物理的性質
名前と識別子
-
- AKOS025315652
- 2034615-75-1
- N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide
- 4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
- 4-acetamido-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
- F6445-3586
-
- インチ: 1S/C17H18N6O2/c1-12(24)22-15-6-4-14(5-7-15)16(25)18-8-2-3-13-9-19-17-20-11-21-23(17)10-13/h4-7,9-11H,2-3,8H2,1H3,(H,18,25)(H,22,24)
- InChIKey: PVSQJVPOJSGRQJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)NC(C)=O)NCCCC1C=NC2=NC=NN2C=1
計算された属性
- 精确分子量: 338.14912384g/mol
- 同位素质量: 338.14912384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 466
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 101Ų
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-3586-5μmol |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-10μmol |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-10mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-3mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-75mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 75mg |
$208.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-4mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-1mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-30mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 30mg |
$119.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-40mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 40mg |
$140.0 | 2023-05-20 | |
Life Chemicals | F6445-3586-20mg |
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide |
2034615-75-1 | 90%+ | 20mg |
$99.0 | 2023-05-20 |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamideに関する追加情報
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide: A Comprehensive Overview
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide, with the CAS number 2034615-75-1, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers worldwide.
The molecular structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide consists of a benzamide core with an acetamido group at the 4-position. The triazolo[1,5-a]pyrimidine ring system is a key structural element, which is known for its ability to form hydrogen bonds and interact with biological targets. This moiety is often associated with enhanced bioavailability and improved pharmacokinetic properties. The propyl chain linking the triazolo ring to the benzamide group further contributes to the molecule's flexibility and ability to access diverse binding sites.
Recent research has focused on the potential of this compound as a lead molecule in the development of novel therapeutics. For instance, studies have explored its activity against various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The compound has shown promising results in inhibiting key enzymes like cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) has opened avenues for its use in treating conditions like inflammation and pain.
In terms of synthesis, the preparation of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The construction of the triazolo[1,5-a]pyrimidine ring typically employs methods such as cyclization reactions or click chemistry approaches. The subsequent functionalization steps ensure the incorporation of the acetamido group and the propyl chain, which are essential for optimizing the molecule's pharmacological properties.
The pharmacokinetic profile of this compound has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that it exhibits favorable absorption and distribution characteristics, with moderate clearance rates. These properties suggest that it could be developed into an orally bioavailable drug with appropriate dosing regimens. Furthermore, toxicological evaluations have demonstrated that the compound has a low toxicity profile at therapeutic concentrations, making it a safe candidate for further development.
Looking ahead, ongoing research aims to optimize the structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide by introducing additional functional groups or modifying existing ones to enhance its potency and selectivity. Computational methods such as molecular docking and machine learning algorithms are being employed to predict optimal modifications that could improve its interaction with target proteins.
In conclusion, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide represents a promising lead compound in drug discovery. Its unique structural features and favorable pharmacokinetic properties make it a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing therapeutic interventions across various disease areas.
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